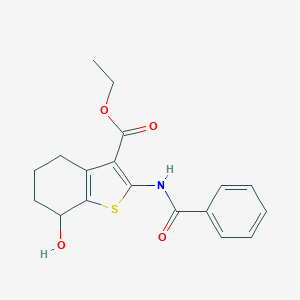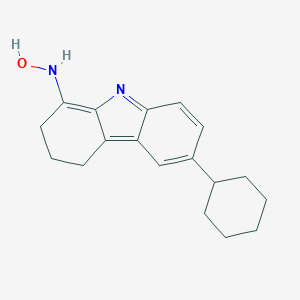
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group
準備方法
Synthetic Routes and Reaction Conditions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
化学反応の分析
Types of Reactions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted sulfonate esters.
Oxidation: Sulfone derivatives are the primary products.
Reduction: The main product is the corresponding alcohol.
科学的研究の応用
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
類似化合物との比較
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Methyl 3-[(2-bromoethyl)sulfonyl]propanoate
Uniqueness
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.
特性
分子式 |
C6H11ClO4S |
|---|---|
分子量 |
214.67 g/mol |
IUPAC名 |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChIキー |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
正規SMILES |
COC(=O)CCS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![ethyl 5-[(4-anilino-3-cyano-2-pyridinyl)oxy]-2-[(diethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)

